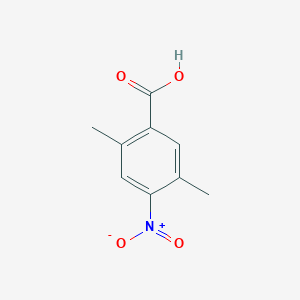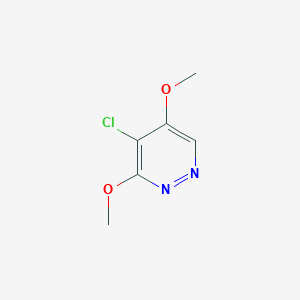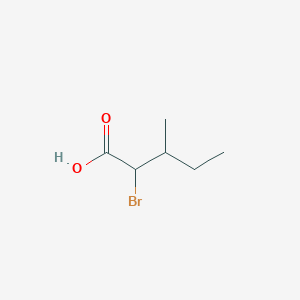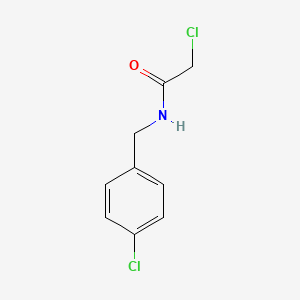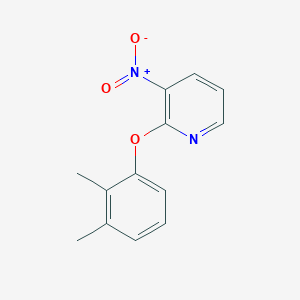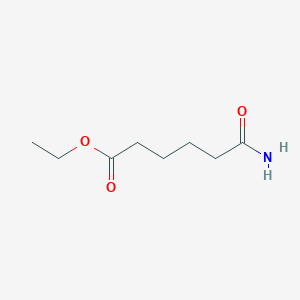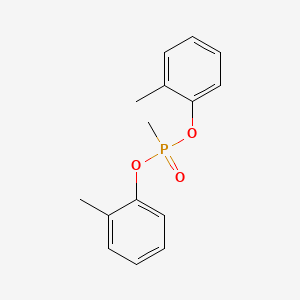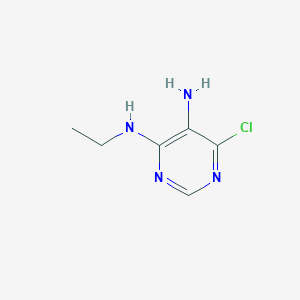
6-chloro-N4-ethylpyrimidine-4,5-diamine
Vue d'ensemble
Description
“6-chloro-N4-ethylpyrimidine-4,5-diamine” is a chemical compound with the CAS Number: 98140-03-5 . It has a molecular weight of 172.62 and its IUPAC name is 6-chloro-N~4~-ethyl-4,5-pyrimidinediamine . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “6-chloro-N4-ethylpyrimidine-4,5-diamine” is 1S/C6H9ClN4/c1-2-9-6-4(8)5(7)10-3-11-6/h3H,2,8H2,1H3, (H,9,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“6-chloro-N4-ethylpyrimidine-4,5-diamine” is a solid compound . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Antiviral Activity
Research by (Hocková et al., 2003) investigated derivatives of 2,4-diaminopyrimidine for antiviral activities. They found that several 5-substituted 2,4-diaminopyrimidine derivatives inhibited retrovirus replication in cell culture.
Binding Mechanism in Biochemical Processes
(Tropak et al., 2015) conducted a study on pyrimethamine derivatives, a structurally similar compound, to understand its inhibitory activity and chaperoning efficacy in biochemical processes.
Synthesis and Structural Research
Research on the synthesis and structural properties of pyrimidine derivatives was conducted by (Bailey et al., 1992). They focused on the synthesis of tetrahydropteridine C6-stereoisomers from amino acids and pyrimidine derivatives.
Material Science Applications
(Shao et al., 2008) explored the application of diamino cross-linking in polyimide solutions and membranes, providing insights into chemical reaction processes and material properties.
Crystal Structure Analysis
(Balasubramani et al., 2007) studied the crystal structures of pyrimidine and aminopyrimidine derivatives, focusing on the hydrogen-bonded bimolecular ring motif and its implications.
Vasodilation Properties
(Mccall et al., 1983) discovered that certain di- and triaminopyrimidine derivatives exhibit hypotensive properties and act by direct vasodilation.
Analytical Method Development
(Cridland & Weatherley, 1977) developed an analytical method for measuring pyrimidine derivatives in human plasma using gas-liquid chromatography.
Synthesis Process Research
(Guo Lei-ming, 2012) worked on the synthesis process of 4,6-Dichloro-2-methylpyrimidine, an intermediate in the synthesis of certain drugs.
Nonlinear Optical Exploration
(Hussain et al., 2020) explored the nonlinear optical properties of pyrimidine derivatives, highlighting their significance in pharmacology and optics.
Antiretroviral Activity
(Holý et al., 2002) investigated the antiviral activity of pyrimidine derivatives, particularly against herpes and retroviruses.
Complexation in Chemistry
(Beloglazkina et al., 2005) studied the reactions of pyrimidine derivatives with aliphatic diamines and metal salts, contributing to the understanding of complexation in chemistry.
Antimalarial Activity
Research by (Ress et al., 1976) and (Ress et al., 1976) explored the antimalarial activity of pyrimethamine derivatives, highlighting their potential therapeutic applications.
Tritiation Studies
(Măntescu et al., 1965) conducted tritiation studies of pyrimidine derivatives, providing insights into the isotopic labeling of these compounds.
Radiation-Induced Base Products in DNA
(Fuciarelli et al., 1989) studied radiation-induced damage to DNA, focusing on modified purine and pyrimidine bases.
Safety And Hazards
Propriétés
IUPAC Name |
6-chloro-4-N-ethylpyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-2-9-6-4(8)5(7)10-3-11-6/h3H,2,8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCQRGAUEMMNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=NC=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325767 | |
| Record name | 6-chloro-4-N-ethylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N4-ethylpyrimidine-4,5-diamine | |
CAS RN |
98140-03-5 | |
| Record name | 6-chloro-4-N-ethylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4-N-ethylpyrimidine-4,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene](/img/structure/B1597273.png)

